molecular formula C21H22N4O B2809849 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379952-53-9

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2809849
M. Wt: 346.434
InChI Key: DLJTXZBUTPMMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine and pyridine derivatives is a widely researched area. There are numerous methods available for the synthesis of these compounds, including cyclization, hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions1.



Molecular Structure Analysis

The molecular structure of piperidine and pyridine derivatives can be complex and varies based on the specific substituents present on the ring. The structure can be determined using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR1.



Chemical Reactions Analysis

Piperidine and pyridine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones1.



Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine and pyridine derivatives can vary widely depending on the specific compound. These properties can be determined using various analytical techniques.


Safety And Hazards

The safety and hazards associated with piperidine and pyridine derivatives can vary widely depending on the specific compound. It’s important to handle these compounds with care and use appropriate safety measures.


Future Directions

The field of piperidine and pyridine derivatives is a rapidly evolving area of research with many potential future directions. This includes the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs1.


Please note that this is a general analysis and the specific details for “6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one” might differ. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.


properties

IUPAC Name

6-phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21-9-8-20(18-6-2-1-3-7-18)23-25(21)19-10-13-24(14-11-19)16-17-5-4-12-22-15-17/h1-9,12,15,19H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJTXZBUTPMMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one

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